N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
This compound is a multifunctional heterocyclic molecule featuring a pyrazole ring fused with a thiophene moiety, a triazole core substituted with a trifluoromethylphenyl group, and a thiophene-2-carboxamide side chain. The presence of fluorine and trifluoromethyl groups suggests enhanced metabolic stability and lipophilicity, which are critical for pharmacokinetic optimization.
- Oxime formation (as seen in thiophene-carbaldehyde derivatives in ) .
- Heterocyclic coupling using reagents like HATU, as demonstrated in nitrothiophene carboxamide synthesis () .
- Sulfur-based alkylation, analogous to triazole-thioacetamide derivatives () .
The compound’s design leverages bioisosteric principles (e.g., fluorophenyl for phenyl, trifluoromethyl for methyl), aligning with fragment-based drug design strategies () .
Properties
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22F4N6O2S3/c31-20-10-8-18(9-11-20)23-15-22(24-6-2-12-43-24)38-40(23)27(41)17-45-29-37-36-26(16-35-28(42)25-7-3-13-44-25)39(29)21-5-1-4-19(14-21)30(32,33)34/h1-14,23H,15-17H2,(H,35,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFURSXYHGOIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CS5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22F4N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
The compound's molecular formula is C32H26F2N6O3S2, with a molecular weight of 644.7 g/mol. Its intricate structure includes multiple functional groups such as fluorophenyl, thiophene, pyrazole, triazole, and carboxamide. These features suggest a diverse range of interactions with biological targets.
1. Anticancer Activity
Preliminary studies indicate that the compound may exhibit anticancer properties due to the presence of the triazole ring, which is often associated with antifungal and anticancer activities. Research has shown that compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
| Compound Name | Cell Line | IC50 Value |
|---|---|---|
| Pyrazole Derivative | MCF-7 (breast cancer) | 0.08 µM |
| Triazole Analog | H460 (lung cancer) | 0.07 µM |
The presence of multiple active moieties may provide synergistic effects that enhance therapeutic efficacy compared to simpler analogs .
2. Antimicrobial Activity
The compound's structural components suggest potential interactions with metabolic enzymes relevant to antimicrobial activity. Pyrazole derivatives have been shown to inhibit various bacterial and fungal strains effectively. For example:
3. Anti-inflammatory Properties
Research indicates that pyrazole derivatives can modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes. The compound may exhibit anti-inflammatory effects through the stabilization of cell membranes and inhibition of pro-inflammatory cytokines .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are implicated in neurodegenerative disorders .
- Receptor Interaction : The diverse structural features allow for interactions with various receptors involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of pyrazole analogs on human cancer cell lines, demonstrating significant dose-dependent responses.
- In Vivo Models : Animal models have been used to assess the anti-inflammatory effects of similar compounds, showing reduced edema and inflammation markers upon treatment.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds containing pyrazole and triazole moieties exhibit notable anticancer activity. The specific structure of N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide suggests that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
The compound's structural components are associated with anti-inflammatory effects. Pyrazole derivatives have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This makes the compound a candidate for developing anti-inflammatory drugs.
Antimicrobial Effects
The presence of thiophene and triazole rings in the compound contributes to its antimicrobial properties. Studies have shown that similar compounds can effectively combat bacterial and fungal infections, suggesting potential for therapeutic use in infectious diseases .
Material Science
Nonlinear Optical Properties
Compounds like this compound are being investigated for their nonlinear optical (NLO) properties. Such materials are essential for applications in photonics, including optical switching and signal processing .
Biological Research
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could interact effectively with enzymes involved in disease pathways, providing a basis for further drug development .
Summary Table of Applications
Case Study 1: Anticancer Activity
In a study involving various pyrazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways that promote cell proliferation .
Case Study 2: Anti-inflammatory Effects
Research demonstrated that a closely related compound reduced inflammation markers in animal models of arthritis. The study highlighted the potential for developing new anti-inflammatory therapies based on this chemical structure .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its hybrid pyrazole-triazole-thiophene scaffold. Key comparisons include:
Key Observations :
- Unlike thiazole-based analogues (), the pyrazole-triazole core may confer conformational rigidity, favoring selectivity in biological targets .
Key Observations :
- The target compound’s synthesis likely faces challenges in purification due to its size and hydrophobicity, similar to nitrothiophene carboxamides () .
- Green chemistry approaches (e.g., aqueous solvents in ) are absent in the provided analogues, suggesting opportunities for optimization .
Analytical Characterization
Comparative analytical
Key Observations :
Q & A
Basic: What synthetic strategies are effective for constructing the triazole and pyrazole cores in this compound?
Methodological Answer:
The triazole and pyrazole moieties can be synthesized via cyclization reactions. For triazoles, intramolecular cyclization of thiosemicarbazides (e.g., refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol) is a common approach . Pyrazole rings are often formed via Knorr-type cyclocondensation using hydrazine derivatives and β-diketones or via 1,3-dipolar cycloaddition of diazo compounds with alkynes. Key steps include optimizing solvent choice (e.g., ethanol or DMF) and reaction time to minimize byproducts .
Advanced: How can tautomeric equilibria (e.g., thione-thiol) in the triazole-thioether moiety impact reactivity or biological activity?
Methodological Answer:
Thione-thiol tautomerism in triazole-thioether systems can influence electronic properties and binding affinity. Spectroscopic analysis (¹H/¹³C NMR and IR) can identify dominant tautomers by tracking shifts in S-H (thiol, ~2550 cm⁻¹) vs. C=S (thione, ~1250 cm⁻¹) stretches . Computational studies (DFT or MD simulations) can model tautomeric stability under physiological conditions. For example, thione forms may enhance metal chelation, while thiols could participate in redox pathways .
Basic: What purification techniques are recommended for isolating this compound with high purity?
Methodological Answer:
Post-synthesis purification typically involves column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from methanol or dichloromethane. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity. Monitor purity via HPLC-UV/HRMS to confirm molecular ion peaks and rule out residual solvents .
Advanced: How do electronic effects of the 3-(trifluoromethyl)phenyl group influence pharmacological target binding?
Methodological Answer:
The electron-withdrawing CF₃ group enhances lipophilicity and stabilizes π-π stacking with aromatic residues in enzyme binding pockets. Docking studies (e.g., AutoDock Vina) can predict binding modes to targets like kinase domains. Experimentally, compare IC₅₀ values of CF₃-substituted analogs vs. non-fluorinated derivatives in enzyme inhibition assays. For example, CF₃ groups may improve affinity by 10–100× due to enhanced hydrophobic interactions .
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for pyrazole (N-CH₂, δ ~4.2 ppm), triazole (C=S, δ ~160 ppm), and thiophene (aromatic protons, δ ~7.0–7.5 ppm) .
- IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) groups .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
Advanced: How can computational modeling guide the design of analogs with improved metabolic stability?
Methodological Answer:
- Use CYP450 metabolism prediction tools (e.g., StarDrop, Schrödinger) to identify labile sites (e.g., benzylic positions).
- MD simulations in liver microsome models can predict half-life. For instance, replacing a metabolically labile methyl group with a fluorine atom reduces oxidative degradation . Validate predictions via in vitro microsomal assays comparing parent compound and analogs .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
Advanced: How can crystallographic data resolve conflicting reports on the compound’s stereochemistry?
Methodological Answer:
Perform single-crystal X-ray diffraction to unambiguously assign stereochemistry. For example, the pyrazoline ring’s 4,5-dihydro configuration can be confirmed via C–C bond lengths (1.54 Å for single bonds vs. 1.34 Å for double bonds) and torsion angles . Compare experimental data with Cambridge Structural Database entries for similar scaffolds to resolve discrepancies .
Basic: What solvent systems optimize reaction yields during thioether bond formation?
Methodological Answer:
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic thiol reactivity in SN2 reactions. For example, coupling 2-mercapto-triazole with α-bromoacetamide derivatives in DMF at 60°C achieves >80% yield. Avoid protic solvents (e.g., water) to prevent hydrolysis of electrophilic intermediates .
Advanced: What strategies mitigate batch-to-batch variability in biological activity data?
Methodological Answer:
- Standardize synthesis: Use controlled reaction monitors (e.g., in situ FTIR) to ensure consistent conversion rates.
- QC protocols : Enforce strict HPLC purity thresholds (>98%) and confirm stereochemistry via chiral chromatography .
- Bioassay controls : Include reference compounds (e.g., cisplatin for cytotoxicity) to normalize inter-experimental variability .
Key Data Contradictions & Resolutions
- Biological Activity Variability : Some studies report potent antimicrobial activity , while others note inactivity. This may stem from substituent effects (e.g., trifluoromethyl vs. nitro groups) or assay conditions (aerobic vs. anaerobic). Resolve via structure-activity relationship (SAR) studies using a congeneric series .
- Synthetic Yield Discrepancies : Yields for triazole cyclization range from 50% (ethanol) to 75% (DMF). Optimize by screening solvents and catalysts (e.g., p-TsOH in DMF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
